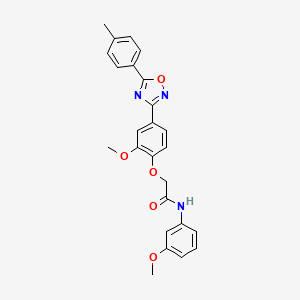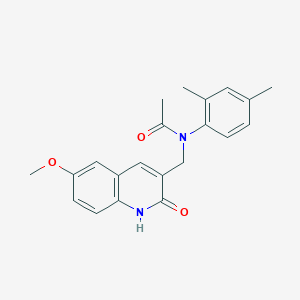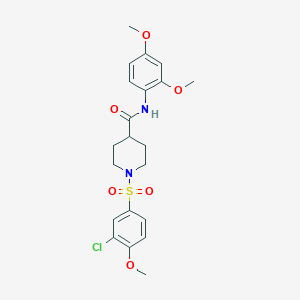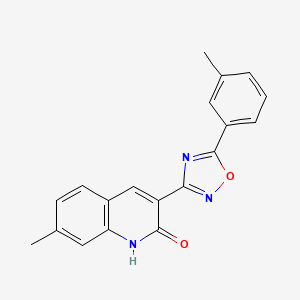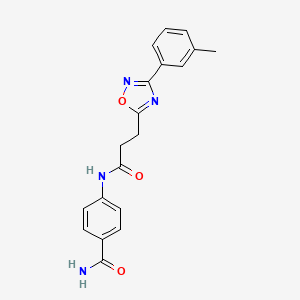
4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide
説明
4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives and has been synthesized using different methods.
科学的研究の応用
4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for imaging purposes.
作用機序
The mechanism of action of 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide exhibits biochemical and physiological effects such as inhibition of cancer cell growth, reduction of inflammation, and inhibition of bacterial growth.
実験室実験の利点と制限
One of the advantages of using 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide in lab experiments is its potential as a fluorescent probe for imaging purposes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various experiments.
将来の方向性
There are several future directions for the study of 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide. One direction could be to further investigate its mechanism of action and optimize its use in cancer treatment and inflammation reduction. Another direction could be to explore its potential as an anti-bacterial agent. Additionally, further studies could be conducted to optimize its use as a fluorescent probe for imaging purposes.
Conclusion:
In conclusion, 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
合成法
The synthesis of 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of m-tolyl hydrazine with ethyl 2-chloroacetate to form ethyl 2-(m-tolyl)hydrazinecarboxylate. This is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(m-tolyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole. The final step involves the reaction of 3-(m-tolyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole with 4-aminobenzamide in the presence of acetic anhydride to form the desired compound.
特性
IUPAC Name |
4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-3-2-4-14(11-12)19-22-17(26-23-19)10-9-16(24)21-15-7-5-13(6-8-15)18(20)25/h2-8,11H,9-10H2,1H3,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEKJSVZSISZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327713 | |
| Record name | 4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878981-42-1 | |
| Record name | 4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
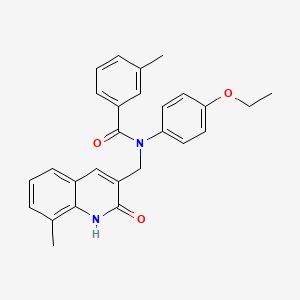
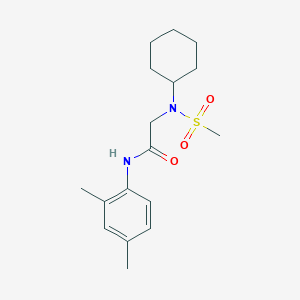
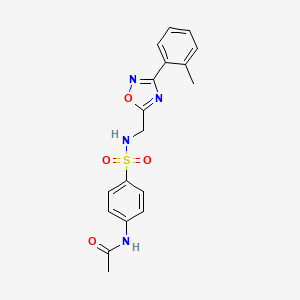
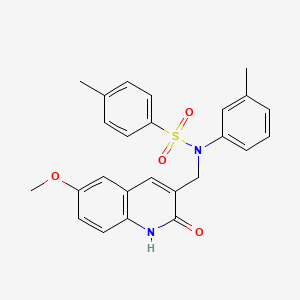
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
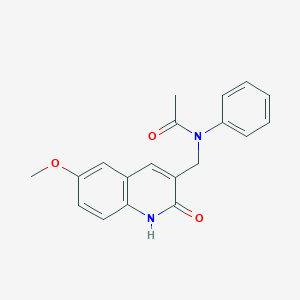
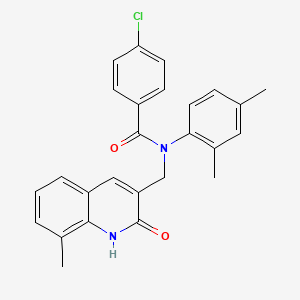
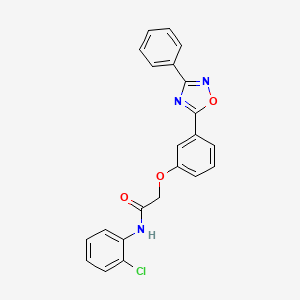
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
